
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with bromine and dimethylamino groups, a benzoic acid moiety, and a methylene bridge linking the two
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring is synthesized through a series of reactions starting from a suitable precursor, such as furfural. Bromination is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine in the presence of a base such as sodium hydride.
Coupling with Benzoic Acid Derivative: The furan derivative is then coupled with a 2-chlorobenzoic acid derivative through a condensation reaction, typically using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge, which can be achieved through a Knoevenagel condensation reaction using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, if present, converting it to an amine.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution of the bromine atom can yield various substituted furan derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, as well as its potential therapeutic effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals.
作用機序
The mechanism by which 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino group and the furan ring can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of chlorine.
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-methylbenzoic acid: Similar structure but with a methyl group instead of chlorine.
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-nitrobenzoic acid: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The uniqueness of 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both the bromine and chlorine atoms, along with the dimethylamino group, provides a distinct set of properties that can be exploited in various applications.
特性
分子式 |
C14H12BrClN2O3 |
|---|---|
分子量 |
371.61 g/mol |
IUPAC名 |
5-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H12BrClN2O3/c1-18(2)13-11(15)6-9(21-13)7-17-8-3-4-12(16)10(5-8)14(19)20/h3-7H,1-2H3,(H,19,20) |
InChIキー |
AVIVOFVFXJCCDM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(O1)C=NC2=CC(=C(C=C2)Cl)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


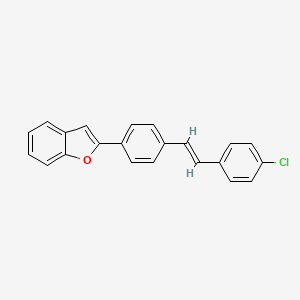
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)
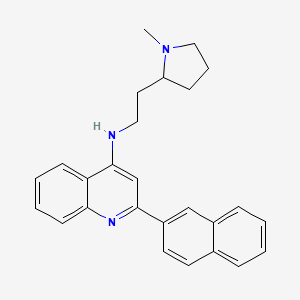
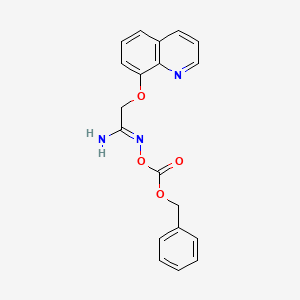
![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)
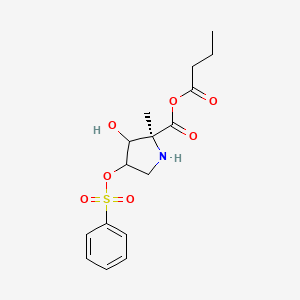

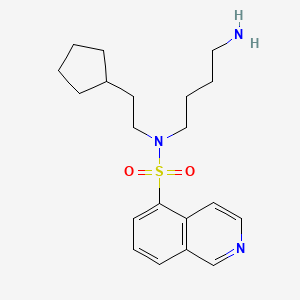
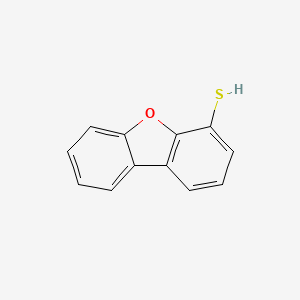
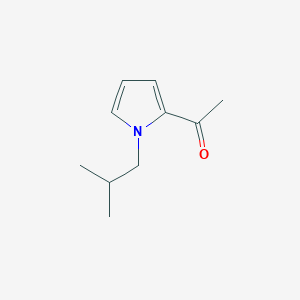

![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)
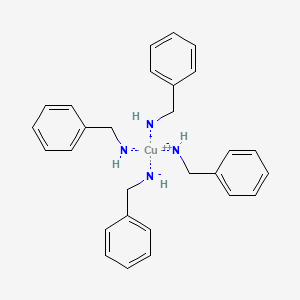
![2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole](/img/structure/B12886846.png)
